molecular formula C24H25ClN4O B11274960 N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11274960
M. Wt: 420.9 g/mol
InChI Key: FNWPIAGQJYWSDJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a phenylpyrimidine moiety, and a chlorophenyl ethyl group. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized with a carboxamide group.

    Introduction of the Phenylpyrimidine Moiety: The phenylpyrimidine group is introduced through a nucleophilic substitution reaction, often using a halogenated pyrimidine derivative.

    Attachment of the Chlorophenyl Ethyl Group: The final step involves the alkylation of the piperidine nitrogen with a 4-chlorophenylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the phenyl groups, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-[2-(4-fluorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-[2-(4-methylphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25ClN4O

Molecular Weight

420.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H25ClN4O/c25-21-8-6-18(7-9-21)10-13-26-24(30)20-11-14-29(15-12-20)23-16-22(27-17-28-23)19-4-2-1-3-5-19/h1-9,16-17,20H,10-15H2,(H,26,30)

InChI Key

FNWPIAGQJYWSDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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